

An In-Depth Technical Guide to 2-Acetamidonaphthalene (CAS 581-97-5)

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Compound of Interest

Compound Name: 2-Acetamidonaphthalene

Cat. No.: B120020

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetamidonaphthalene** (CAS 581-97-5), a naphthalenic compound with applications as a chemical intermediate and potential pharmacological activities. This document details its physicochemical properties, synthesis, and purification, and provides established protocols for its analysis and biological evaluation. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are presented to aid in its identification and characterization. Furthermore, this guide outlines its metabolic activation pathway and discusses its potential biological effects, supported by detailed experimental protocols for mutagenicity and cytotoxicity assessment.

Introduction

2-Acetamidonaphthalene, also known as N-(2-naphthyl)acetamide, is an organic compound belonging to the amide and naphthalene families. Its chemical structure consists of a naphthalene ring system substituted with an acetamido group at the second position. While historically noted in the context of the metabolism of the carcinogen 2-naphthylamine, recent interest has also explored its potential anti-inflammatory and anti-cancer properties.^[1] This guide serves as a technical resource for professionals in research and drug development, offering detailed information from its basic chemical properties to its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamidonaphthalene** is provided in the table below.

Property	Value	Reference(s)
CAS Number	581-97-5	[2]
Molecular Formula	C ₁₂ H ₁₁ NO	[2]
Molecular Weight	185.22 g/mol	[2]
Appearance	White to off-white or brown powder/solid	[3]
Melting Point	131-135 °C	[3]
Boiling Point	413.6 °C (Predicted)	
Density	1.182 g/cm ³ (Predicted)	
Solubility	Slightly soluble in chloroform and methanol.	[2]
IUPAC Name	N-(naphthalen-2-yl)acetamide	[2]
Synonyms	2-Acetylaminonaphthalene, N-(2-Naphthyl)acetamide, N-Acetyl-beta-naphthylamine	[2]

Synthesis and Purification

Synthesis of 2-Acetamidonaphthalene

2-Acetamidonaphthalene can be synthesized via the acetylation of 2-naphthylamine. A general laboratory procedure is as follows:

Experimental Protocol:

- In a round-bottom flask, dissolve 2-naphthylamine in glacial acetic acid.

- Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, and cooling may be necessary to maintain a moderate temperature.
- After the addition is complete, heat the reaction mixture under reflux for a specified period to ensure the completion of the reaction.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude **2-Acetamidonaphthalene**.
- Collect the solid product by vacuum filtration and wash it with water to remove any remaining acid.
- Dry the crude product before proceeding with purification.

Note: 2-Naphthylamine is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.^[4]

Purification by Recrystallization

The crude **2-Acetamidonaphthalene** can be purified by recrystallization to obtain a product of higher purity. Ethanol is a commonly used solvent for this purpose.

Experimental Protocol:

- Dissolve the crude **2-Acetamidonaphthalene** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a few minutes.
- Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
- Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, further cool the flask in an ice bath.

- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
- Dry the crystals to obtain pure **2-Acetamidonaphthalene**.^[5]

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **2-Acetamidonaphthalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.2	s	-COCH ₃
~7.3-7.9	m	Aromatic-H
~8.1	s	NH

Note: The exact chemical shifts of the aromatic protons will vary depending on the solvent and the specific coupling patterns.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~24	-COCH ₃
~116-135	Aromatic-C
~169	C=O

Note: The aromatic region will show multiple peaks corresponding to the different carbon environments in the naphthalene ring.^[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3283	N-H Stretch	Amide
3087	C-H Stretch	Aromatic
1668	C=O Stretch (Amide I)	Amide
1588, 1561	C=C Stretch	Aromatic Ring
1281	C-N Stretch	Amide

Reference:[3]

Mass Spectrometry (MS)

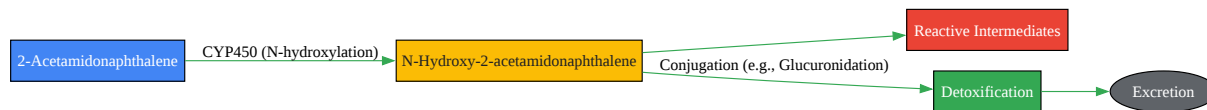
m/z	Interpretation
185	[M] ⁺ (Molecular Ion)
143	[M - COCH ₃] ⁺
115	[C ₉ H ₇] ⁺

Note: The fragmentation pattern is consistent with the loss of the acetyl group and further fragmentation of the naphthalene ring.[7][8]

Biological Activity and Experimental Protocols

Metabolic Activation

2-Acetamidonaphthalene, similar to other aromatic amines, can undergo metabolic activation, primarily through N-hydroxylation mediated by cytochrome P450 enzymes in the liver.[9] This process can lead to the formation of reactive intermediates that may have toxicological implications.



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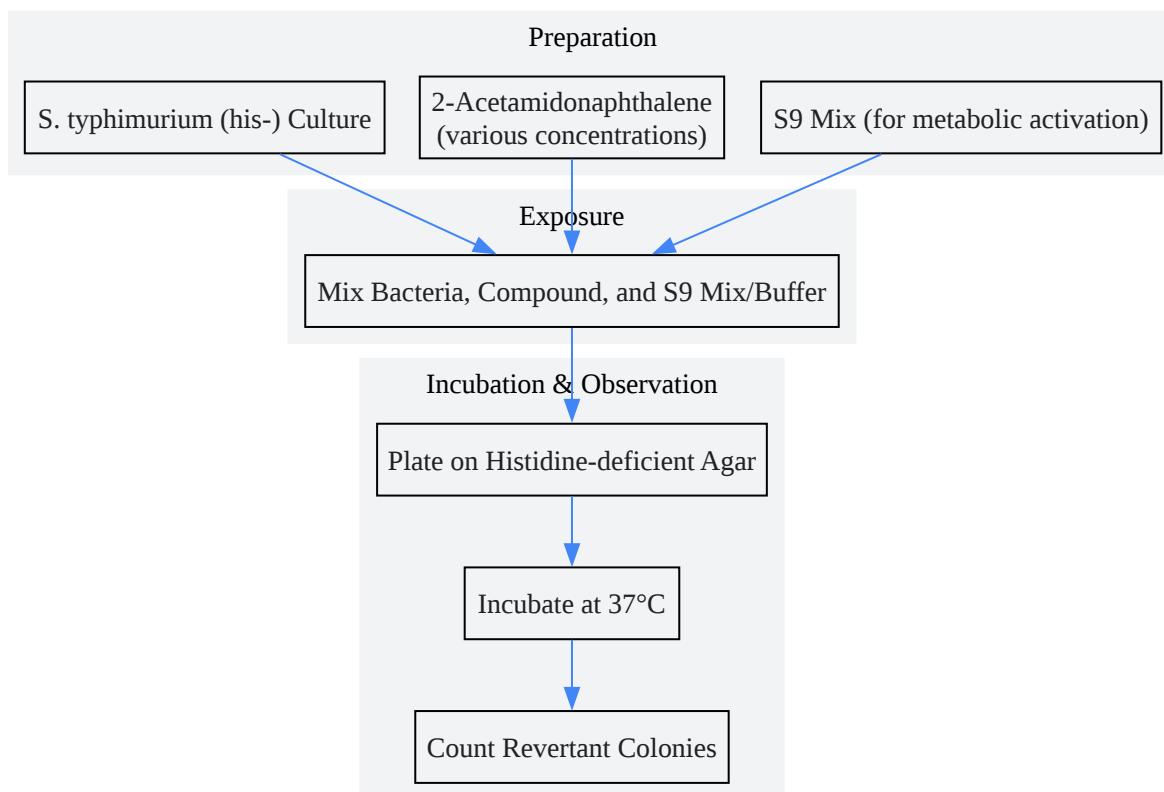
P450-mediated metabolic activation of **2-Acetamidonaphthalene**.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.^{[1][10]}

Experimental Protocol:

- **Bacterial Strains:** Utilize histidine-requiring (his-) strains of *Salmonella typhimurium* (e.g., TA98, TA100).
- **Metabolic Activation:** Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolic activation.^[1]
- **Procedure:** a. Prepare different concentrations of **2-Acetamidonaphthalene** dissolved in a suitable solvent (e.g., DMSO). b. In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer. c. Pour the mixture onto a minimal glucose agar plate (lacking histidine). d. Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.^[11]



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General workflow for the Ames test.

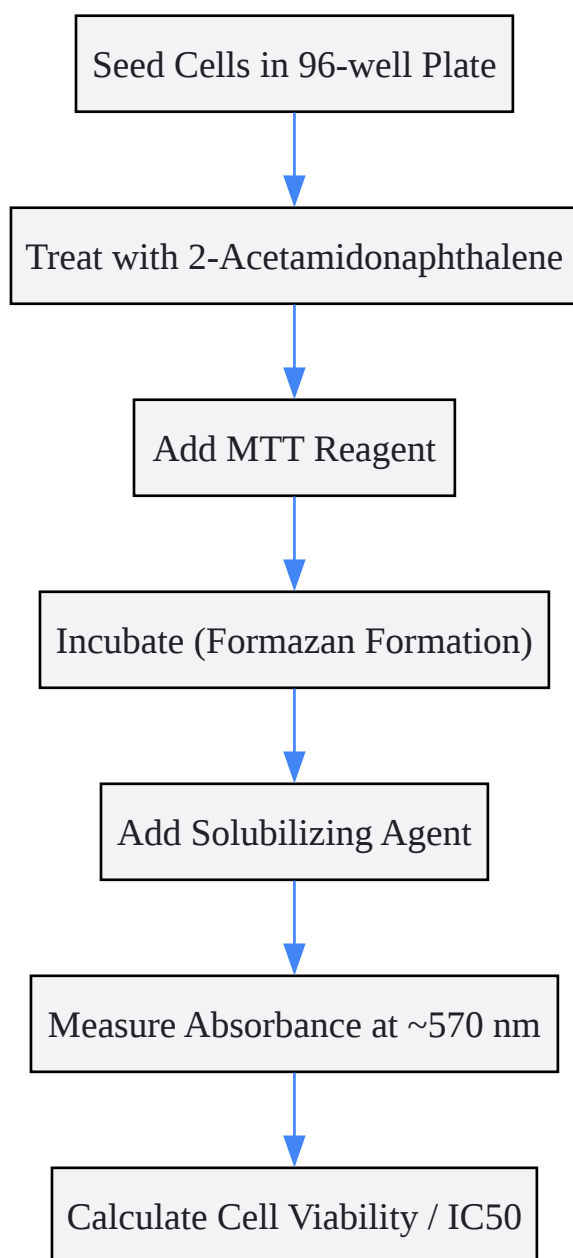
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.^{[5][12]}

Experimental Protocol:

- **Cell Culture:** Seed a suitable mammalian cell line (e.g., HepG2, A549) in a 96-well plate and allow the cells to adhere overnight.

- **Compound Treatment:** Treat the cells with various concentrations of **2-Acetamidonaphthalene** for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[13\]](#)[\[14\]](#)
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[\[15\]](#)
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).



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General workflow for the MTT cytotoxicity assay.

Safety and Handling

2-Acetamidonaphthalene is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective

equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

This technical guide has provided a detailed overview of **2-Acetamidonaphthalene** (CAS 581-97-5), encompassing its fundamental properties, synthesis, purification, and analytical characterization. The inclusion of detailed experimental protocols for its biological evaluation, specifically for mutagenicity and cytotoxicity, offers a practical resource for researchers. The elucidated metabolic pathway highlights the importance of considering its biotransformation in toxicological and pharmacological studies. This comprehensive guide aims to facilitate further research and development involving this versatile naphthalenic compound.

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